7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one
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Overview
Description
7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple dimethylamino groups and a phthalazinone core, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where a phthalazinone derivative is reacted with dimethylamino benzaldehyde under reflux conditions . The reaction is usually carried out in a solvent such as methanol, with the addition of a base like sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups, depending on the specific reagents and conditions used .
Scientific Research Applications
7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups and phthalazinone core enable it to participate in various chemical interactions, including hydrogen bonding and π-π stacking . These interactions contribute to its unique optical and electronic properties, making it a valuable compound in photonic and optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
7-Dimethylamino-4-hydroxycoumarin: Known for its enhanced hydrogen-bonding properties and applications in fluorescence.
7,8-Dihydroxyflavone: A selective small TrkB receptor agonist with potential antidepressant properties.
4-(dimethylamino)phenyl isocyanate: An organic building block used in various chemical syntheses.
Uniqueness
7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one stands out due to its multiple dimethylamino groups and phthalazinone core, which impart unique optical and electronic properties. These characteristics make it particularly valuable in the development of advanced photonic and optoelectronic devices .
Properties
CAS No. |
76347-53-0 |
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Molecular Formula |
C27H33N5O |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one |
InChI |
InChI=1S/C27H33N5O/c1-29(2)21-12-8-19(9-13-21)27(20-10-14-22(15-11-20)30(3)4)25-17-16-23(31(5)6)18-24(25)26(33)32(7)28-27/h8-18,28H,1-7H3 |
InChI Key |
XMFZHDRVCOURSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)N(C)C)C(N1)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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